molecular formula C11H6Cl2F3NO2S B12988802 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline

Cat. No.: B12988802
M. Wt: 344.1 g/mol
InChI Key: CEMHRQTVZTZGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a trifluoromethylsulfonyl group attached to the quinoline ring. The incorporation of the trifluoromethylsulfonyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,8-dichloroquinoline with methylating agents and trifluoromethylsulfonyl chloride in the presence of a base can yield the desired compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon frameworks.

Scientific Research Applications

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, such as enzyme inhibition and protein labeling.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and chlorine atoms but has a pyridine ring instead of a quinoline ring.

    Fluoroquinolines: These compounds contain a fluorine atom in the quinoline ring and exhibit similar chemical properties and biological activities.

Uniqueness

2,8-Dichloro-4-methyl-5-((trifluoromethyl)sulfonyl)quinoline is unique due to the presence of both chlorine atoms and the trifluoromethylsulfonyl group, which impart distinct chemical reactivity and biological activity. Its specific combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H6Cl2F3NO2S

Molecular Weight

344.1 g/mol

IUPAC Name

2,8-dichloro-4-methyl-5-(trifluoromethylsulfonyl)quinoline

InChI

InChI=1S/C11H6Cl2F3NO2S/c1-5-4-8(13)17-10-6(12)2-3-7(9(5)10)20(18,19)11(14,15)16/h2-4H,1H3

InChI Key

CEMHRQTVZTZGFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)S(=O)(=O)C(F)(F)F)Cl)Cl

Origin of Product

United States

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